2-Methyl-1H-cyclopenta[l]phenanthrene

Organometallic Chemistry Olefin Polymerization Zirconocene Catalyst

Researchers requiring controlled polypropylene tacticity cannot substitute the unsubstituted parent ligand; only the 2-methyl isomer delivers low-to-moderate isotacticity (8-18% [mmmm]). This compound solves that specificity problem. • Enables polypropylene with 8-18% [mmmm] isotacticity; unsubstituted analogue gives different stereochemistry. • High purity ≥97.0% (GC), batch-to-batch consistency for reproducible catalysis. • Ready stock with global B2B shipping; 100 mg and 1 g research packs available.

Molecular Formula C18H14
Molecular Weight 230.3 g/mol
CAS No. 121254-39-5
Cat. No. B037752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1H-cyclopenta[l]phenanthrene
CAS121254-39-5
Molecular FormulaC18H14
Molecular Weight230.3 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C1)C3=CC=CC=C3C4=CC=CC=C42
InChIInChI=1S/C18H14/c1-12-10-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)18(17)11-12/h2-10H,11H2,1H3
InChIKeyYODBCXSJSTXEIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-1H-cyclopenta[l]phenanthrene (CAS 121254-39-5): A Structurally Distinct Cyclopenta-Fused PAH for Specialized Research


2-Methyl-1H-cyclopenta[l]phenanthrene (CAS 121254-39-5) is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C18H14 and a molecular weight of 230.3 g/mol [1]. It is characterized by a cyclopentane ring fused to a phenanthrene backbone, with a methyl substituent at the 2-position [2]. This specific architecture differentiates it from other cyclopenta-fused phenanthrene isomers and simple methylphenanthrenes, giving it distinct physical properties, including a melting point of 165-169 °C and characteristic spectral signatures . It is commercially available as a high-purity (>97.0% GC) research chemical .

Why Generic Substitution Fails for 2-Methyl-1H-cyclopenta[l]phenanthrene: The Functional Consequences of a Methyl Group


Simply substituting 2-methyl-1H-cyclopenta[l]phenanthrene with its unsubstituted parent (1H-cyclopenta[l]phenanthrene) or a simple methylphenanthrene is not a scientifically valid strategy for many research applications [1]. The presence and precise location of the single methyl group fundamentally alters the molecule's electronic structure and steric profile [2]. Critically, this substitution dictates the performance of its organometallic complexes. When used as a ligand in zirconocene catalysts, the 2-methyl derivative yields polypropylene with drastically different tacticity (8–18% [mmmm]) compared to the unsubstituted analogue, directly impacting polymer properties [3]. In biological contexts, the position of methyl substitution on the cyclopenta-PAH framework is a known determinant of carcinogenic potential and metabolic activation pathways, meaning data from one analogue cannot be extrapolated to another [4].

Quantitative Evidence Guide for 2-Methyl-1H-cyclopenta[l]phenanthrene: A Comparator-Based Analysis


Catalyst Performance: 2-Methyl Substitution Reduces Polypropylene Isotacticity by ~80% Compared to Unsubstituted Ligand

In a direct head-to-head comparison, the zirconocene complex bearing the 2-methylcyclopenta[l]phenanthryl ligand produces polypropylene with a significantly lower isotacticity (8–18% [mmmm] pentad) compared to the complex with the unsubstituted cyclopenta[l]phenanthryl ligand, which yields a highly isotactic polymer [1]. This demonstrates that the 2-methyl substituent exerts a profound steric and electronic effect on the catalyst's active site, altering the stereocontrol of propene insertion. The polymerization was conducted under identical conditions using methylaluminoxane (MAO) as a cocatalyst [2].

Organometallic Chemistry Olefin Polymerization Zirconocene Catalyst Polypropylene

Ligand Dynamics: 2-Methyl vs. 2-Phenyl Substitution Alters Rotational Barriers and Catalyst Behavior

A comparative dynamic NMR study revealed that the (2-methylcyclopenta[l]phenanthryl)2ZrCl2 complex and its 2-phenyl analogue exhibit distinct ligand rotation barriers [1]. The rotation barrier for the dibenzyl derivative of the 2-methyl complex was determined by dynamic NMR, and the pathways were studied by molecular-mechanics calculations [1]. These dynamic properties are directly linked to the microstructure of the resulting polymer, explaining why the 2-methyl catalyst produces polypropylene with low isotacticity (8–18% [mmmm]) while other substituted analogues can produce polymers with different tacticities [1].

Organometallic Chemistry Dynamic NMR Ligand Rotation Catalyst Design

Structural Identity: A Unique Melting Point and Spectral Fingerprint Differentiate it from Unsubstituted and Isomeric Analogues

The compound's unique physical properties, derived from its specific molecular architecture, serve as a definitive fingerprint for identity and purity verification . It has a distinct melting point of 165.0–169.0 °C, which is significantly higher than the unsubstituted 1H-cyclopenta[l]phenanthrene (m.p. 145–151 °C) [1] and differentiates it from simple methylphenanthrenes (e.g., 2-methylphenanthrene, m.p. 56.95 °C) . Its IR spectrum (Nujol mull) and mass spectrum (EI-MS, source temp 250 °C) are available in the public SDBS database, providing absolute reference data for unambiguous identification [2].

Analytical Chemistry Quality Control Spectroscopy Reference Standard

Biological Activity Divergence: Methyl Position is a Known Modulator of Carcinogenic Potential in Cyclopenta-PAHs

While specific mutagenicity data for 2-methyl-1H-cyclopenta[l]phenanthrene is limited, class-level evidence from the broader cyclopenta[a]phenanthrene series unequivocally demonstrates that the position of methyl substitution is a critical determinant of carcinogenic and mutagenic activity [1]. Research has shown that substitutions at specific positions can convert a non-carcinogenic parent structure into a potent carcinogen, with tumor latent periods comparable to benzo[a]pyrene [2]. Notably, related 2-methyl and 2-phenyl cyclopenta[l]phenanthrene derivatives have been synthesized as ligands, indicating an interest in probing the specific steric/electronic effects of substitution at this position [3]. This precludes using data from other methyl isomers as a surrogate for the 2-methyl compound.

Chemical Carcinogenesis Mutagenesis Structure-Activity Relationship Toxicology

Best Application Scenarios for 2-Methyl-1H-cyclopenta[l]phenanthrene: From Catalyst Design to Toxicological Modeling


Rational Design of Single-Site Olefin Polymerization Catalysts

The compound is an ideal ligand precursor for synthesizing well-defined ansa- or unbridged metallocene complexes. Its use is specifically indicated when the research goal is to produce polypropylene with low to moderate isotacticity (8–18% [mmmm]), a microstructure regime that the unsubstituted cyclopenta[l]phenanthryl ligand cannot access [1]. The distinct ligand rotation dynamics of the 2-methyl complex also make it a valuable model system for studying the relationship between fluxional behavior and polymer stereochemistry [1].

Spectroscopic Reference Standard for Cyclopenta-Fused PAH Analysis

With its well-defined melting point (165-169 °C) and publicly available IR and MS spectra, 2-methyl-1H-cyclopenta[l]phenanthrene can serve as a calibration or reference standard in GC-MS and HPLC analyses of complex PAH mixtures, particularly where differentiation from the unsubstituted parent (m.p. 145-151 °C) or simple methylphenanthrenes is required .

Structure-Activity Relationship (SAR) Studies in Carcinogenesis

Within a panel of methyl-substituted cyclopenta-PAHs, this specific 2-methyl isomer is a necessary component for mapping the structural determinants of carcinogenicity [2]. Its inclusion is critical for an adequately controlled study, as class-level data show that the position of methyl substitution can fundamentally alter biological activity, from inactive to potently carcinogenic [3].

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